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Compound of Interest

Compound Name: RecG protein

Cat. No.: B1174793 Get Quote

An In-depth Analysis for Researchers, Scientists,
and Drug Development Professionals
The RecG protein is a crucial enzyme in bacterial DNA repair and recombination, playing a

vital role in the maintenance of genomic integrity. As a DNA translocase, RecG recognizes and

remodels branched DNA structures, particularly stalled replication forks and Holliday junctions,

to facilitate DNA repair and restart replication. This technical guide provides a detailed overview

of the RecG protein's structure, its distinct functional domains, and the experimental

methodologies used to elucidate its function, tailored for an audience of researchers, scientists,

and drug development professionals.

RecG Protein: Core Structural and Quantitative Data
The RecG protein is a monomeric helicase belonging to the Superfamily 2 (SF2) of helicases.

[1] Its structure has been extensively studied, with the crystal structure of the Thermatoga

maritima RecG protein in complex with a three-way DNA junction providing significant insights

into its mechanism.[1][2]
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Property Escherichia coli RecG
Thermatoga maritima
RecG

Amino Acid Count 693 ~780

Molecular Weight ~76 kDa ~88 kDa (Calculated)

PDB Accession Code Not Available 1GM5

Crystal Structure Resolution Not Available 3.24 Å

The Architectural Blueprint: RecG Protein Domains
The RecG protein is characterized by a multi-domain architecture, which is fundamental to its

specialized function in recognizing and processing branched DNA structures. The crystal

structure of Thermatoga maritima RecG has revealed three distinct domains.[1] While the full

crystal structure of E. coli RecG is not available, its domain organization is thought to be highly

similar.
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Domain
Thermatoga
maritima Residue
Boundaries

Escherichia coli
Key
Motifs/Features

Primary Function

Domain 1 (N-terminal

Wedge Domain)
1-350

Greek key motif

(residues 154–252)

Binds specifically to

the junction of

branched DNA

structures like stalled

replication forks and

Holliday junctions.[1]

[3] This domain is

crucial for substrate

recognition and

specificity.[4]

Domain 2 (Helicase

Domain 1)
351–549

Conserved helicase

motifs

Part of the motor

domain that

hydrolyzes ATP to fuel

the translocation of

the protein along

DNA.[1][3]

Domain 3 (Helicase

Domain 2)
550–780

Conserved helicase

motifs

Works in conjunction

with Domain 2 to form

the ATP-binding

pocket and drive the

conformational

changes necessary

for DNA unwinding

and branch migration.

[1][3]

RecG in Action: DNA Repair and Replication Fork
Rescue
RecG plays a central role in the repair of stalled or damaged replication forks, a critical process

for cell survival. When a replication fork encounters DNA damage, it can stall, leading to
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genomic instability. RecG acts to remodel these stalled forks into a four-way Holliday junction

intermediate.[1] This process, known as fork regression, allows for template switching and

subsequent bypass of the DNA lesion.[2] The newly formed Holliday junction can then be

resolved by other enzymes, such as the RuvABC complex, to restore a functional replication

fork.[1]

Signaling Pathway: RecG-mediated Replication Fork
Rescue
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Caption: RecG-mediated repair of a stalled replication fork.

Experimental Protocols for Studying RecG Protein
The following sections provide detailed methodologies for key experiments used to

characterize the RecG protein.

Recombinant RecG Protein Expression and Purification
This protocol describes the overexpression of His-tagged RecG in E. coli and its subsequent

purification.

Experimental Workflow: RecG Purification
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Transform E. coli with RecG expression vector

Grow E. coli culture

Induce RecG expression with IPTG

Harvest cells by centrifugation

Lyse cells by sonication

Clarify lysate by centrifugation

Immobilized Metal Affinity Chromatography (IMAC)

Elute RecG with imidazole

Dialyze to remove imidazole and for buffer exchange

Assess purity by SDS-PAGE

Click to download full resolution via product page

Caption: Workflow for recombinant RecG protein purification.
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Materials:

E. coli expression strain (e.g., BL21(DE3))

RecG expression vector with a His-tag

Luria-Bertani (LB) medium

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 5 mM imidazole)

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM imidazole)

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 250 mM imidazole)

Dialysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 200 mM KCl, 1 mM EDTA, 50% glycerol)

Ni-NTA affinity resin

Protocol:

Transform the RecG expression vector into a suitable E. coli expression strain.

Inoculate a single colony into LB medium containing the appropriate antibiotic and grow

overnight at 37°C with shaking.

The next day, inoculate a larger volume of LB medium with the overnight culture and grow at

37°C to an OD600 of 0.6-0.8.

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue

to grow the culture for 3-4 hours at 30°C.

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
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Load the supernatant onto a pre-equilibrated Ni-NTA column.

Wash the column with wash buffer to remove unbound proteins.

Elute the His-tagged RecG protein with elution buffer.

Dialyze the eluted protein against dialysis buffer to remove imidazole and for storage.

Assess the purity of the protein by SDS-PAGE.

DNA Helicase Assay
This assay measures the ability of RecG to unwind a branched DNA substrate.

Protocol:

Prepare a radiolabeled or fluorescently labeled branched DNA substrate (e.g., a synthetic

Holliday junction or a forked duplex).

Set up the reaction mixture containing reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM

MgCl₂, 1 mM DTT), ATP, and the labeled DNA substrate.

Initiate the reaction by adding purified RecG protein.

Incubate the reaction at 37°C for a specified time.

Stop the reaction by adding a stop buffer containing EDTA and a loading dye.

Separate the unwound single-stranded DNA from the duplex substrate by native

polyacrylamide gel electrophoresis (PAGE).

Visualize the DNA bands by autoradiography or fluorescence imaging and quantify the

percentage of unwound substrate.

Electrophoretic Mobility Shift Assay (EMSA) for DNA
Binding
This assay is used to detect the binding of RecG to its DNA substrates.
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Protocol:

End-label the DNA substrate (e.g., a Holliday junction) with a radioisotope (e.g., ³²P) or a

fluorescent dye.

Incubate the labeled DNA probe with increasing concentrations of purified RecG protein in a

binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 5% glycerol).

Resolve the protein-DNA complexes from the free DNA probe on a native polyacrylamide

gel.

Visualize the bands by autoradiography or fluorescence imaging. A "shift" in the mobility of

the DNA probe indicates the formation of a protein-DNA complex.

X-ray Crystallography
This technique is used to determine the three-dimensional structure of the RecG protein.

Protocol:

Purify a highly concentrated and homogenous sample of RecG protein, often in complex

with a DNA substrate and a non-hydrolyzable ATP analog.

Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and

temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.

Optimize the conditions that yield initial crystals to obtain large, well-ordered crystals suitable

for X-ray diffraction.

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

Process the diffraction data and solve the protein structure using computational methods.

Conclusion and Future Directions
The RecG protein is a fascinating molecular machine essential for maintaining genome

stability in bacteria. Its unique structure, with a dedicated DNA junction-binding domain and a

powerful helicase motor, allows it to efficiently remodel a variety of branched DNA
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intermediates. The experimental protocols outlined in this guide provide a framework for further

investigation into the intricate mechanisms of RecG function. Future research in this area,

particularly focusing on the dynamic interactions of RecG with other DNA repair proteins and its

potential as a target for novel antimicrobial drug development, will undoubtedly continue to

yield exciting discoveries. The detailed understanding of RecG's structure and function is not

only crucial for fundamental biological research but also holds promise for the development of

new therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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